molecular formula C21H22N2O3S2 B2692441 N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide CAS No. 941930-34-3

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide

Cat. No. B2692441
CAS RN: 941930-34-3
M. Wt: 414.54
InChI Key: YSVHXQBCJFBHKU-UHFFFAOYSA-N
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Description

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide, also known as DMTA, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DMTA is a thiazole-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Synthesis and Antitumor Activity

Thiazole derivatives have been synthesized and evaluated for their antitumor activities. For example, a study synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems, showing considerable anticancer activity against various cancer cell lines. This underscores the potential of thiazole derivatives in developing new anticancer agents (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial Activities

Thiazole compounds have also been investigated for their antimicrobial properties. A study synthesized novel thiazole derivatives by incorporating a pyrazole moiety, which exhibited significant antibacterial and antifungal activities. This highlights the role of thiazole derivatives in developing new antimicrobial agents (Saravanan et al., 2010).

Optoelectronic Properties

The optoelectronic properties of thiazole-based polymers have been explored, indicating potential applications in electronic devices. A study synthesized thiazole-containing monomers and investigated the optoelectronic properties of the resultant conducting polymers, suggesting applications in electronic and optoelectronic devices (Camurlu & Guven, 2015).

Antibacterial Evaluation of Derivatives

Another study designed and synthesized N-phenylacetamide derivatives containing 4-arylthiazole moieties, evaluating their in vitro antibacterial activities against various bacteria. This research contributes to the search for new antibacterial agents with potential agricultural applications (Lu, Zhou, Wang, & Jin, 2020).

Glutaminase Inhibitors

Thiazole derivatives have been evaluated as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), offering insights into the therapeutic potential of GLS inhibition in cancer treatment. This indicates the significance of thiazole compounds in cancer research and potential therapeutic applications (Shukla et al., 2012).

properties

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-ethylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S2/c1-4-27-16-8-5-14(6-9-16)11-20(24)23-21-22-17(13-28-21)15-7-10-18(25-2)19(12-15)26-3/h5-10,12-13H,4,11H2,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVHXQBCJFBHKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide

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